molecular formula C7H4ClN3S B1455502 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione CAS No. 91996-76-8

2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Cat. No. B1455502
CAS RN: 91996-76-8
M. Wt: 197.65 g/mol
InChI Key: UKKAUWMAMJUALO-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves reactions with amines and other nitrogen-containing compounds . The specific synthesis pathway can vary depending on the desired substituents on the pyrimidine ring .


Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines have a fused ring structure consisting of a pyridine ring and a pyrimidine ring . The exact structure can vary depending on the substituents attached to the rings .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions . The reactivity of these compounds can be influenced by the substituents on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure . Factors such as polarity, solubility, and stability can be influenced by the substituents on the rings .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of "2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione" is in the synthesis of various heterocyclic compounds. Researchers have developed methods to create pyrimidine derivatives, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, showcasing promising antimicrobial activity (Sayed, H., Shamroukh, A. H., & Rashad, A. E., 2006). Similarly, the synthesis of novel fused pyridopyrimidine heterocycles has been reported, contributing significantly to the field of heterocyclic chemistry (Elneairy, M. A., Gad-Elkareem, M., & Taha, A. M., 2005).

Biological Activities

The synthesized heterocyclic derivatives from "2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione" have been evaluated for various biological activities. For instance, certain derivatives have shown notable antimicrobial properties, indicating their potential as therapeutic agents against microbial infections (Sayed, H., Shamroukh, A. H., & Rashad, A. E., 2006; Elneairy, M. A., Gad-Elkareem, M., & Taha, A. M., 2005).

Antitumor and Radioprotective Activities

Some novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety, derived from the key compound, have exhibited promising radioprotective and antitumor activities. These findings suggest the potential use of these compounds in developing cancer therapies and radioprotection agents (Alqasoumi, S., Ragab, F., Alafeefy, A., Galal, M., & Ghorab, M., 2009).

Green Chemistry Synthesis

A multicomponent approach for synthesizing the pyrido[2,3-d]pyrimidine scaffold highlights the advancement in green chemistry, emphasizing sustainable syntheses of biologically relevant compounds. This approach aligns with the modern drive towards eco-friendly chemical syntheses (Chaudhary, A., 2021).

Future Directions

Pyrido[2,3-d]pyrimidines are an active area of research, particularly in the field of medicinal chemistry . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and optimizing their properties for therapeutic use .

properties

IUPAC Name

2-chloro-1H-pyrido[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAUWMAMJUALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=NC2=S)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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